![molecular formula C18H20N4O3S B2487264 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034587-38-5](/img/structure/B2487264.png)
N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
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Overview
Description
Sulfonamide compounds have been widely explored for their diverse chemical and pharmacological properties. Although the specific compound has not been directly studied, analogs and derivatives involving benzoxazolyl, piperidinyl, and pyridine sulfonamide moieties exhibit interesting chemical behaviors and potential applications in various fields including materials science and medicinal chemistry.
Synthesis Analysis
Synthesis approaches for sulfonamide derivatives typically involve the reaction of sulfonyl chlorides with amines or amides in the presence of base. For instance, the synthesis of benzhydryl-sulfonyl-piperidine derivatives demonstrates the versatility of sulfonamide chemistry in incorporating diverse functional groups through nucleophilic substitution reactions (Vinaya et al., 2009).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. X-ray crystallography studies reveal that these molecules often exhibit complex conformations, stabilized by intra- and intermolecular interactions, including hydrogen bonding and π-π stacking interactions, which significantly influence their physical and chemical properties (Kumar et al., 2012).
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions, offering pathways to a wide array of derivatives with diverse functionalities. The reactivity of the sulfonamide group can be exploited to introduce additional functional groups or to construct complex molecular architectures (Dalloul et al., 2017).
Scientific Research Applications
Synthesis and Chemical Properties
Researchers have been exploring the synthesis and chemical properties of compounds related to N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide. For instance, studies on the synthesis of heterocyclic compounds based on sulfonamide structures have revealed methods for creating various derivatives with potential biological activities. These compounds were synthesized through reactions involving sulfonamides, indicating a broad interest in their chemical versatility and potential applications in medicinal chemistry (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of sulfonamide derivatives. Research has demonstrated the potential of these compounds as effective agents against various microbial strains, highlighting their significance in developing new antimicrobial therapies. The synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and their evaluation against pathogens of Lycopersicon esculentum (tomato plants) provides evidence of their potent antimicrobial activities, pointing towards their use in agricultural applications to combat plant pathogens (Vinaya et al., 2009).
Antimalarial and Antitumor Applications
The exploration of sulfonamides in antimalarial and antitumor research has been a significant area of interest. For example, a theoretical investigation into antimalarial sulfonamides as potential COVID-19 drugs through computational calculations and molecular docking studies revealed that certain sulfonamide derivatives exhibit promising antimalarial activity. This suggests their utility in designing new therapeutics for malaria and possibly other viral infections (Fahim & Ismael, 2021). Similarly, the development of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents showcases the potential of sulfonamide derivatives in cancer treatment (Hafez, Alsalamah, & El-Gazzar, 2017).
Mechanism of Action
Target of Action
The primary targets of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
The compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the G protein-coupled receptor signaling pathway . This pathway is involved in various physiological processes, including sensory perception, immune response, and regulation of mood and cognition .
Result of Action
The inhibition of GRK-2 and -5 by the compound can potentially alter the regulation of G protein-coupled receptors, leading to changes in cellular responses . This could have therapeutic implications in conditions such as cardiovascular disease .
Biochemical Analysis
Biochemical Properties
The compound N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide plays a role in biochemical reactions by potentially inhibiting GRK-2 and -5 . These kinases are involved in the regulation of G protein-coupled receptors (GPCRs), which are integral membrane proteins involved in various physiological functions . The inhibition of these kinases by this compound could affect the function of GPCRs, altering cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are largely due to its potential inhibitory effects on GRK-2 and -5 . By inhibiting these kinases, this compound could alter the function of GPCRs, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its potential inhibitory effects on GRK-2 and -5 . These kinases phosphorylate activated GPCRs, leading to their desensitization and internalization . By inhibiting these kinases, this compound could prevent the desensitization of GPCRs, potentially altering cellular responses to various signals .
properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-26(24,15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)18-21-16-5-1-2-6-17(16)25-18/h1-6,9,13-14,20H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMNEONHGMXIMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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